8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CCR8 Antagonists and Chemokine-mediated Diseases
The compound has been studied for its potential as a CCR8 antagonist, which can be useful in treating chemokine-mediated diseases. Research highlights its application in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores its therapeutic potential in immunological and inflammatory diseases (Norman, 2007).
Drug Discovery and Natural Product Inspired Scaffolds
In drug discovery, the compound's structure has inspired the design of novel spiro scaffolds, akin to bioactive natural products like histrionicotoxins. Its versatility as a building block for lead generation libraries in pharmaceutical research underscores its significance. The spiro scaffolds designed for ease of conversion into diverse therapeutic agents indicate its broad applicability in medicinal chemistry (Jenkins et al., 2009).
Spirocyclization Techniques
Research into spirocyclization techniques for synthesizing 3,9-diazaspiro[5.5]undecane derivatives showcases the compound's relevance in chemical synthesis. These techniques enable the efficient creation of complex structures, highlighting the compound's utility in advancing synthetic methodologies (Parameswarappa & Pigge, 2011).
Biological Activities and Therapeutic Potential
The compound is part of a class of 1,9-diazaspiro[5.5]undecanes, noted for their potential in treating a variety of conditions, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. This highlights its wide-ranging therapeutic potential across different medical fields (Blanco‐Ania et al., 2017).
Synthesis and Antibacterial Agents
Furthermore, the compound's structural features have inspired the synthesis of fluoroquinolone antibacterials, demonstrating potent activity against Gram-positive and Gram-negative bacteria. This application is crucial in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Culbertson et al., 1990).
Properties
IUPAC Name |
8-(6-aminopyrimidin-4-yl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c22-18-13-19(24-16-23-18)25-11-4-9-21(14-25)10-7-20(27)26(15-21)12-8-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQFUJYYJOAHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)C4=NC=NC(=C4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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